

ER Ligand-10: A Tool for Investigating ER α /ER β Heterodimerization

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Compound of Interest

Compound Name: *ER ligand-10*

Cat. No.: *B15545377*

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Introduction: **ER Ligand-10**, also known as Compound 11a, is a synthetic ligand characterized as a weak agonist for both Estrogen Receptor α (ER α) and Estrogen Receptor β (ER β). Its diphenylamine-based structure presents a unique scaffold for exploring the nuanced roles of ER α /ER β heterodimerization in cellular signaling and gene regulation. Understanding the preferential binding and activation of heterodimers over homodimers is critical in the development of next-generation selective estrogen receptor modulators (SERMs) with improved therapeutic profiles. This document provides detailed application notes and protocols for utilizing **ER Ligand-10** as a research tool to dissect the complexities of ER α /ER β heterodimer function.

Data Presentation

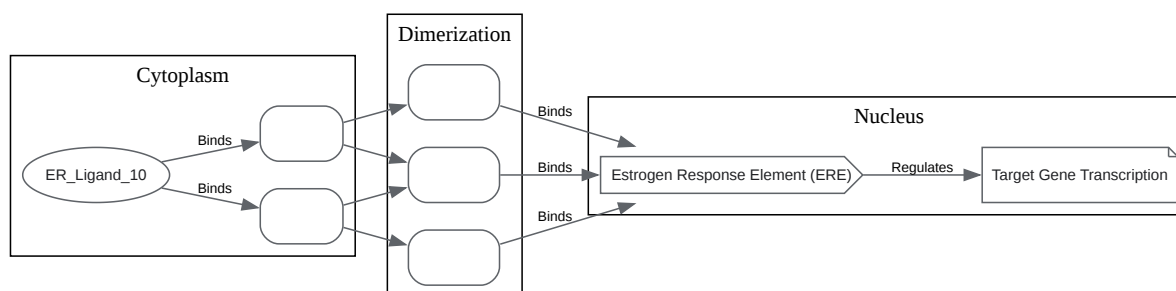
While specific binding affinities (IC₅₀ or K_d) of **ER Ligand-10** for ER α , ER β , and the ER α /ER β heterodimer are not extensively documented in publicly available literature, its biological activity has been characterized in cell-based assays.

Parameter	Cell Line	Value	Assay Type
EC ₅₀	MCF-7	4.3 x 10 ⁻⁵ M	Cell Proliferation Assay[1]

This EC50 value, obtained from a cell proliferation assay in the ER α -positive breast cancer cell line MCF-7, indicates weak estrogenic activity. Further characterization is required to determine its specific affinity and efficacy towards ER α homodimers, ER β homodimers, and ER α /ER β heterodimers. The protocols outlined below provide a framework for generating this critical quantitative data.

Signaling Pathways and Experimental Logic

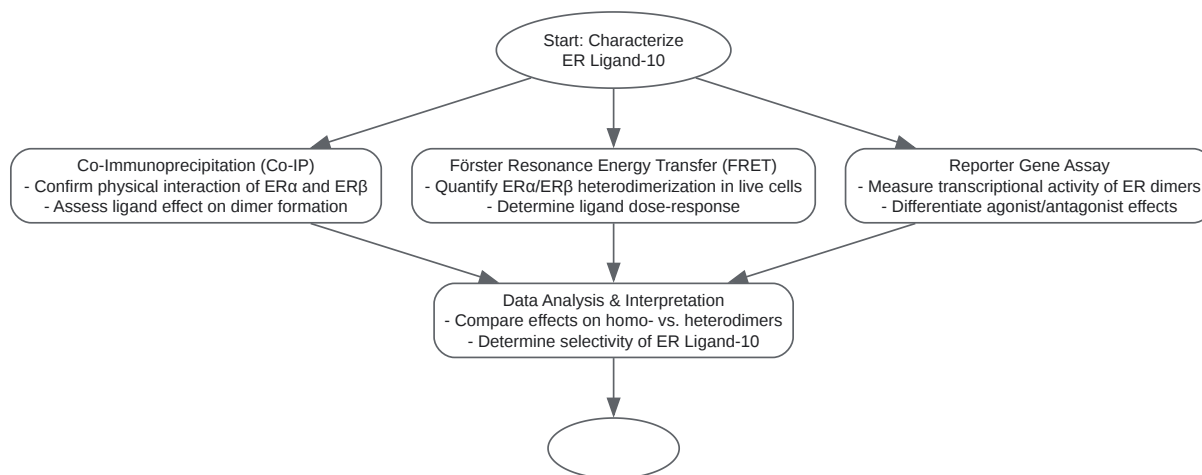
The classical mechanism of estrogen receptor action involves ligand binding, receptor dimerization (homo- or heterodimerization), and subsequent translocation to the nucleus to regulate gene expression. **ER Ligand-10**, as a weak agonist, is hypothesized to induce a conformational change in both ER α and ER β , facilitating the formation of ER α /ER α , ER β /ER β , and ER α /ER β dimers. The functional consequences of these different dimer populations can be dissected using the experimental approaches detailed in this document.



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Figure 1: ER Ligand-10 Signaling Pathway.

The following experimental workflow is designed to quantitatively assess the impact of **ER Ligand-10** on ER α /ER β heterodimerization and subsequent downstream signaling.



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References

- 1. medchemexpress.com [medchemexpress.com]
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